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Cat. No.: B075690 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of (E)-3-(dimethylamino)-1-
phenylprop-2-en-1-one

Executive Summary
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a quintessential β-enaminone, a class of

organic compounds renowned for their utility as versatile synthons in medicinal chemistry and

materials science.[1] The unique conjugated "push-pull" electronic system, arising from the

electron-donating dimethylamino group and the electron-withdrawing benzoyl group, imparts

distinct reactivity and spectroscopic characteristics.[1] This guide provides a comprehensive

analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—

used to characterize this compound. Authored from the perspective of a Senior Application

Scientist, this document not only presents the data but also delves into the causal relationships

behind the observed spectral features, offering field-proven insights for researchers, scientists,

and drug development professionals. The methodologies described herein are designed as

self-validating systems to ensure scientific rigor and reproducibility.

Introduction
The β-Enaminone Scaffold: A Privileged Motif
β-Enaminones are conjugated systems containing both an amine and a ketone functional

group separated by a carbon-carbon double bond. This arrangement creates a polarized
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molecule with electron-rich and electron-deficient centers, making them highly reactive and

versatile intermediates in organic synthesis.[1] Their ability to react with both electrophiles and

nucleophiles has led to their use in the synthesis of a wide array of heterocyclic compounds,

many of which possess significant biological activity.[2][3][4]

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: An
Overview
This specific enaminone, also known as 3-dimethylaminoacrylophenone, is a stable, crystalline

solid at room temperature.[1][5][6] Its well-defined structure and predictable reactivity make it

an ideal model compound for studying the properties of the β-enaminone scaffold.

Key Compound Properties:

Property Value Reference

Molecular Formula C₁₁H₁₃NO [1][7][8]

Molecular Weight 175.23 g/mol [1][7][8]

CAS Number 1201-93-0 [8][9]

Appearance
Light yellow to green-yellow

solid
[6]

| Melting Point | 91-93 °C |[5][6][8] |

The Imperative of Spectroscopic Characterization
In any chemical synthesis or drug development workflow, unambiguous structural confirmation

is paramount. Spectroscopic techniques provide a non-destructive means to probe the

molecular architecture, confirming the identity, purity, and stereochemistry of a target

compound. For a molecule like (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, each

technique offers a unique piece of the structural puzzle, and together they provide a complete

and validated picture.

Molecular Structure and Stereochemistry
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The designation "(E)" in the compound's name refers to the stereochemistry about the C2-C3

double bond. The Entgegen configuration indicates that the highest priority substituents on

each carbon of the double bond are on opposite sides. In this case, the dimethylamino group

on C3 and the benzoyl group on C2 are trans to each other. This specific geometry is crucial as

it influences the planarity of the conjugated system and, consequently, its electronic and

spectroscopic properties.

Caption: Molecular structure of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with atom

numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for NMR in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules in solution. ¹H NMR provides information about the number of different types of

protons, their electronic environment, and their proximity to other protons. ¹³C NMR

complements this by providing a count of unique carbon atoms and information about their

hybridization and functional group identity.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Sample Preparation: Dissolve approximately 5-10 mg of (E)-3-(dimethylamino)-1-
phenylprop-2-en-1-one in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃

is based on its excellent solubilizing power for a wide range of organic compounds and its

relatively simple solvent residual peak.[10]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is

chemically inert and its protons and carbons resonate at 0.00 ppm, providing a reliable

reference point for the chemical shift scale.[11]

Instrumentation: Acquire spectra on a modern Fourier-transform NMR spectrometer, such as

a Bruker 400 MHz instrument or equivalent.[12]

¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of

approximately 12 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a
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good signal-to-noise ratio.

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to ensure each unique

carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the

lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton framework.

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.90 Multiplet - 2H Phenyl H (ortho)

~7.40 Multiplet - 3H
Phenyl H (meta,

para)

~7.65 Doublet ~12.5 1H Vinylic H (Hβ)

~5.70 Doublet ~12.5 1H Vinylic H (Hα)

~2.95 Singlet - 6H N(CH₃)₂

Causality and Interpretation:

Phenyl Protons (δ 7.90, 7.40): The aromatic protons appear in the expected downfield region

due to the deshielding effect of the ring current. The two protons ortho to the carbonyl group

are shifted further downfield (~7.90 ppm) due to the electron-withdrawing nature and

magnetic anisotropy of the C=O bond.

Vinylic Protons (δ 7.65, 5.70): The two protons on the C=C double bond appear as doublets

due to mutual spin-spin coupling. The large coupling constant (J ≈ 12.5 Hz) is characteristic

of a trans relationship, confirming the (E)-stereochemistry. Hβ is significantly downfield

compared to Hα because it is β to the carbonyl group and α to the electron-donating amino

group, placing it in a more electron-rich environment within the conjugated system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dimethylamino Protons (δ 2.95): The six protons of the two methyl groups are chemically

and magnetically equivalent, thus appearing as a single, sharp peak integrating to 6H. Their

chemical shift is typical for methyl groups attached to a nitrogen atom.

¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment

~188.0 C1 (C=O)

~154.0 C3 (CH=C-N)

~139.0 C4 (Phenyl C, quat.)

~131.0 Phenyl CH (para)

~128.0 Phenyl CH (ortho/meta)

~92.0 C2 (=CH-C=O)

~45.0 / ~37.0 C10, C11 (N(CH₃)₂)

Causality and Interpretation:

Carbonyl Carbon (δ ~188.0): The ketone carbonyl carbon is the most downfield signal, which

is characteristic of this functional group due to the strong deshielding effect of the

electronegative oxygen atom.

Vinylic Carbons (δ ~154.0, ~92.0): The chemical shifts of the alkene carbons are heavily

influenced by the push-pull nature of the substituents. C3 is significantly downfield due to its

direct attachment to the electron-donating nitrogen. Conversely, C2 is shifted considerably

upfield due to the resonance effect, which increases the electron density at this position.

Phenyl Carbons (δ ~139.0 - ~128.0): The aromatic carbons appear in the typical range of

120-140 ppm. The quaternary carbon (C4) attached to the carbonyl group is identifiable

within this range.
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Dimethylamino Carbons (δ ~45.0 / ~37.0): The two methyl carbons appear in the upfield

region. In some cases, due to restricted rotation around the C-N bond, these two carbons

can become non-equivalent and appear as two separate signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The Role of FT-IR in Functional Group Identification
FT-IR spectroscopy is an indispensable technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).

Experimental Protocol: FT-IR Data Acquisition
Methodology: The spectrum can be acquired using the KBr wafer technique.[7]

Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr)

powder. The mixture is then pressed under high pressure to form a transparent pellet.

Analysis: The pellet is placed in the sample holder of an FT-IR spectrometer, and the

spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

FT-IR Spectral Data & Interpretation
Wavenumber (ν, cm⁻¹) Vibration Type Functional Group

~1640-1655 C=O Stretch Conjugated Ketone

~1580-1600 C=C Stretch Conjugated Alkene

~1100-1300 C-N Stretch Enamine

~3050-3100 C-H Stretch Aromatic/Vinylic

~2800-3000 C-H Stretch Aliphatic (Methyl)

Causality and Interpretation:

C=O Stretch (ν ~1640-1655 cm⁻¹): A typical ketone C=O stretch appears around 1715 cm⁻¹.

In this molecule, the carbonyl group is in conjugation with both the C=C double bond and the

phenyl ring. This delocalization of electrons weakens the C=O double bond, lowering its
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vibrational frequency significantly into the ~1650 cm⁻¹ region. This is a hallmark feature of an

α,β-unsaturated ketone.

C=C Stretch (ν ~1580-1600 cm⁻¹): This strong absorption confirms the presence of the

carbon-carbon double bond. Its intensity is enhanced by the polarity of the enaminone

system.

C-N Stretch (ν ~1100-1300 cm⁻¹): This band corresponds to the stretching of the carbon-

nitrogen bond of the enamine moiety.

Mass Spectrometry (MS)
Principles of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the

exact molecular weight of a compound and can provide structural information based on its

fragmentation patterns.

Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Impact (EI) is a common method for analyzing small, volatile

organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing

ionization and fragmentation.

Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on

their m/z ratio and detected.

Mass Spectrum Analysis
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z =

175, corresponding to the molecular weight of C₁₁H₁₃NO.[7][9] The presence of this peak

confirms the molecular formula.

Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment in

predictable ways. Key fragments for (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
would likely include:
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m/z = 105: Loss of the dimethylaminoethenyl radical •CH=CHN(CH₃)₂, leaving the stable

benzoyl cation [C₆H₅CO]⁺. This is often a very strong peak.

m/z = 77: Loss of the carbonyl group from the benzoyl cation, resulting in the phenyl cation

[C₆H₅]⁺.

m/z = 70: Cleavage alpha to the carbonyl group, resulting in the [CH=CHN(CH₃)₂]⁺ cation.

Integrated Spectroscopic Workflow
Confirming the structure of a synthesized compound is not a linear process but an integrated

workflow where data from multiple techniques are synthesized to build a cohesive and

validated conclusion.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion
The spectroscopic profile of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is highly

characteristic and directly reflects its unique electronic and structural features. The trans

geometry is unequivocally confirmed by the large coupling constant in the ¹H NMR spectrum.

The extensive conjugation and push-pull electronics are evidenced by the downfield shift of the

carbonyl absorption in the FT-IR spectrum and the distinct chemical shifts of the vinylic carbons

in the ¹³C NMR spectrum. Finally, mass spectrometry validates the molecular formula and

provides corroborating structural evidence through predictable fragmentation. Together, these

techniques provide an unambiguous and robust characterization, which is a critical foundation

for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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